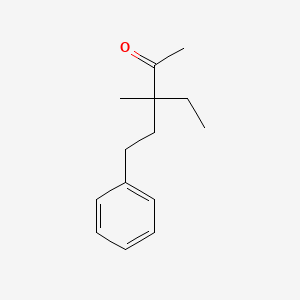
3-Ethyl-3-methyl-5-phenylpentan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Ethyl-3-methyl-5-phenylpentan-2-one: is an organic compound with the molecular formula C14H20O It is a ketone characterized by the presence of an ethyl group, a methyl group, and a phenyl group attached to a pentan-2-one backbone
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-3-methyl-5-phenylpentan-2-one can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 3-ethyl-3-methylpentane with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under anhydrous conditions and typically requires a temperature range of 0-5°C to ensure optimal yield.
Industrial Production Methods: On an industrial scale, the production of this compound may involve the continuous flow synthesis method. This method allows for better control over reaction parameters and can be scaled up efficiently. The use of automated reactors and real-time monitoring systems ensures consistent product quality and higher yields.
化学反応の分析
Types of Reactions: 3-Ethyl-3-methyl-5-phenylpentan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction of the ketone group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of secondary alcohols.
Substitution: The phenyl group in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using appropriate reagents and conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine in the presence of a catalyst like iron(III) bromide.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Secondary alcohols.
Substitution: Nitro or halogenated derivatives of the original compound.
科学的研究の応用
3-Ethyl-3-methyl-5-phenylpentan-2-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into its potential pharmacological properties, such as anti-inflammatory or analgesic effects, is ongoing.
Industry: It serves as an intermediate in the production of fragrances, flavors, and other fine chemicals.
作用機序
The mechanism of action of 3-Ethyl-3-methyl-5-phenylpentan-2-one involves its interaction with specific molecular targets. As a ketone, it can participate in nucleophilic addition reactions, where nucleophiles attack the carbonyl carbon. This interaction can lead to the formation of various adducts, depending on the nature of the nucleophile. The compound’s effects on biological systems may involve modulation of enzyme activity or interaction with cellular receptors, although detailed studies are required to elucidate these pathways fully.
類似化合物との比較
3-Methyl-3-pentanol: A tertiary alcohol with sedative and anticonvulsant properties.
3-Methyl-3-penten-2-one: An unsaturated aliphatic ketone used as an intermediate in organic synthesis.
3-Methyl-5-phenylpentan-1-ol: A related compound with a hydroxyl group instead of a carbonyl group.
Uniqueness: 3-Ethyl-3-methyl-5-phenylpentan-2-one is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and potential applications. Its structure allows for diverse chemical transformations, making it a valuable compound in synthetic chemistry and industrial applications.
特性
CAS番号 |
59940-42-0 |
|---|---|
分子式 |
C14H20O |
分子量 |
204.31 g/mol |
IUPAC名 |
3-ethyl-3-methyl-5-phenylpentan-2-one |
InChI |
InChI=1S/C14H20O/c1-4-14(3,12(2)15)11-10-13-8-6-5-7-9-13/h5-9H,4,10-11H2,1-3H3 |
InChIキー |
WJHRCFAGJIODGS-UHFFFAOYSA-N |
正規SMILES |
CCC(C)(CCC1=CC=CC=C1)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3Z)-3-[(4-Chlorophenyl)imino]-N-phenyl-3H-1,2,4-dithiazol-5-amine](/img/structure/B14619912.png)


![[(5-Nitrofuran-2-yl)-propanoyloxymethyl] propanoate](/img/structure/B14619942.png)
![Diethyl [ethane-1,2-diylbis(oxyethane-2,1-diyl)]biscarbamate](/img/structure/B14619950.png)
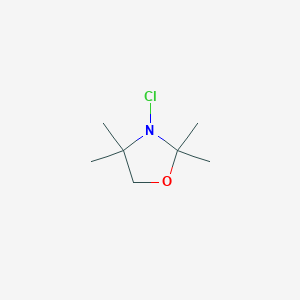
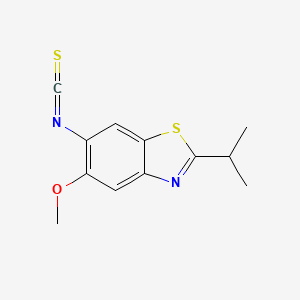
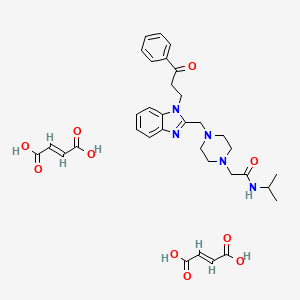


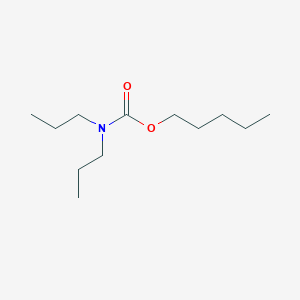

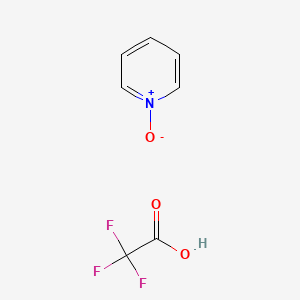
![N-[(6-Oxocyclohexa-2,4-dien-1-ylidene)methyl]-L-cysteine](/img/structure/B14619977.png)
